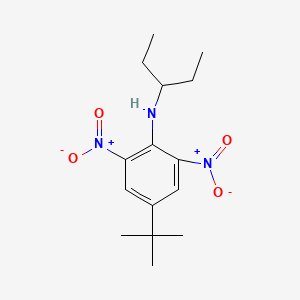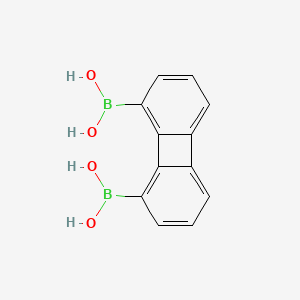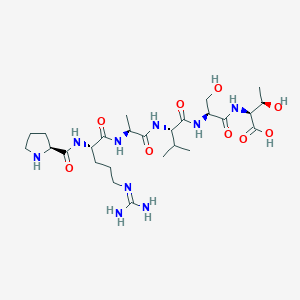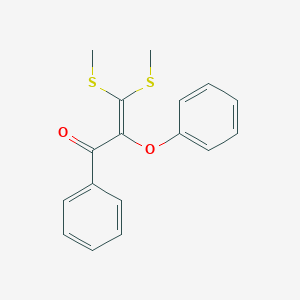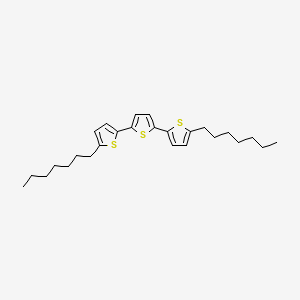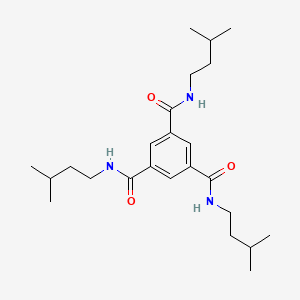
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide: This compound belongs to the class of benzene-1,3,5-tricarboxamides, which are characterized by their strong intermolecular hydrogen bonding capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and nanomaterials.
Mechanism of Action
The mechanism of action of N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide involves its ability to form strong hydrogen bonds with other molecules. This property allows it to interact with various molecular targets and pathways, potentially influencing biological processes and chemical reactions .
Comparison with Similar Compounds
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Known for its use in lipid-like nanomaterials for mRNA delivery.
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Utilized in the construction of covalent organic frameworks for catalysis.
Uniqueness: N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide is unique due to its specific alkyl substituents, which impart distinct physical and chemical properties compared to other benzene-1,3,5-tricarboxamides. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
436149-10-9 |
|---|---|
Molecular Formula |
C24H39N3O3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(3-methylbutyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H39N3O3/c1-16(2)7-10-25-22(28)19-13-20(23(29)26-11-8-17(3)4)15-21(14-19)24(30)27-12-9-18(5)6/h13-18H,7-12H2,1-6H3,(H,25,28)(H,26,29)(H,27,30) |
InChI Key |
ODOPSKSUDQYAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC(=C1)C(=O)NCCC(C)C)C(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


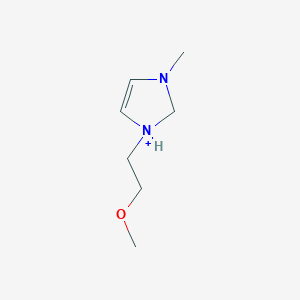
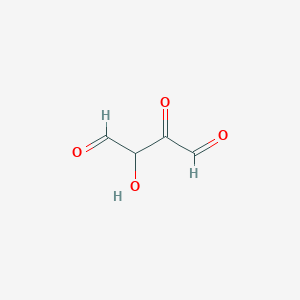
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)

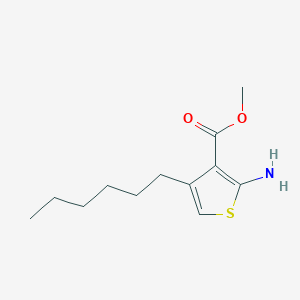
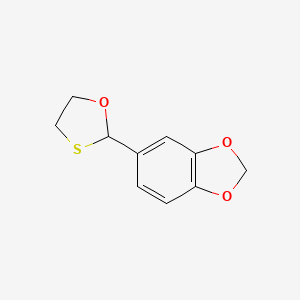
![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
